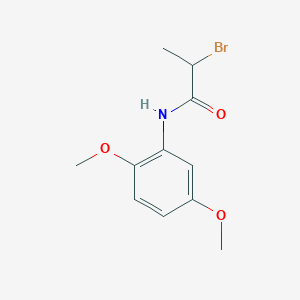

2-bromo-N-(2,5-dimethoxyphenyl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-bromo-N-(2,5-dimethoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3/c1-7(12)11(14)13-9-6-8(15-2)4-5-10(9)16-3/h4-7H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRWCGOGVBPWOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=CC(=C1)OC)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Modification of the 4 Position Substituent:

The substituent at the 4-position of the phenyl ring is a well-established determinant of activity in the 2,5-dimethoxyphenethylamine series. Small, lipophilic substituents such as halogens (Br, I) or small alkyl groups tend to increase potency at 5-HT2A/2C receptors. ufrj.br It is reasonable to hypothesize that a similar trend would be observed with the propanamide derivatives.

To enhance potency: Exploring a series of small, electron-withdrawing or lipophilic groups at the 4-position could lead to derivatives with increased affinity.

To modulate selectivity: Varying the size and electronic properties of the 4-substituent might differentiate binding between closely related receptor subtypes. For instance, bulkier substituents at this position in phenethylamines have been shown to confer antagonist properties at 5-HT₂ receptors. nih.gov

Exploration of Stereochemistry:

The chiral center at the 2-position of the propanamide chain offers a critical handle for optimization.

Enantiomeric Separation: Synthesis and biological evaluation of individual (R)- and (S)-enantiomers of 2-bromo-N-(2,5-dimethoxyphenyl)propanamide are essential. It is highly probable that one enantiomer will exhibit significantly higher potency and/or a different functional profile (agonist vs. antagonist) than the other.

Introduction of Additional Chiral Centers: Further modifications to the propanamide backbone, such as the introduction of substituents at the 3-position, would create additional stereocenters, allowing for a more refined tuning of the molecule's three-dimensional shape to improve receptor fit.

Bioisosteric Replacement of the Amide Linkage:

The amide bond itself can be replaced with other chemical groups (bioisosteres) to alter the compound's properties while retaining key binding interactions. This strategy is often employed to improve metabolic stability, cell permeability, or to explore different binding orientations.

Examples of Amide Bioisosteres: Tetrazoles, oxadiazoles, and triazoles are common bioisosteres for the amide group. nih.gov Replacing the amide in 2-bromo-N-(2,5-dimethoxyphenyl)propanamide with these heterocycles could lead to novel compounds with improved pharmacokinetic profiles and potentially altered receptor selectivity.

Conformational Restriction:

The inherent flexibility of the propanamide side chain can be reduced to lock the molecule into a more bioactive conformation. This can lead to increased potency and selectivity.

Cyclization Strategies: Incorporating the propanamide side chain into a ring structure, for example, by linking the alpha-carbon or the nitrogen to the phenyl ring, could create conformationally constrained analogs. This approach has been successfully used to develop selective ligands for various CNS receptors.

The following table summarizes rational design principles and their potential outcomes for 2-bromo-N-(2,5-dimethoxyphenyl)propanamide derivatives.

| Design Principle | Specific Modification | Potential Outcome |

| 4-Position Modification | Varying substituents (e.g., Cl, I, CH₃, CF₃) | Modulation of potency and efficacy at target receptors. |

| Stereochemical Exploration | Synthesis of pure enantiomers (R and S) | Identification of the more active stereoisomer; potential for different functional activities. |

| Amide Bioisosterism | Replacement of the amide with heterocycles (e.g., tetrazole, oxadiazole) | Improved metabolic stability and altered binding interactions. |

| Conformational Restriction | Cyclization of the propanamide side chain | Increased potency and receptor subtype selectivity. |

Chemical Reactivity and Derivatization Pathways of 2 Bromo N 2,5 Dimethoxyphenyl Propanamide

Nucleophilic Substitution Reactions at the Bromine Center

The carbon atom alpha to the carbonyl group is electrophilic due to the inductive effect of the adjacent bromine atom, facilitating nucleophilic substitution reactions. These reactions typically proceed via an SN2 mechanism, where a nucleophile attacks the carbon atom, leading to the displacement of the bromide ion. docbrown.info

Nitrogen-containing nucleophiles readily react with 2-bromo-N-(2,5-dimethoxyphenyl)propanamide to form new carbon-nitrogen bonds.

Amines : The reaction with ammonia (B1221849) or primary amines is a common method for synthesizing new amine derivatives. studymind.co.uk When this compound is treated with ammonia, the lone pair on the nitrogen atom attacks the electrophilic carbon, displacing the bromide ion to form an ammonium (B1175870) salt intermediate. chemguide.co.uk A subsequent deprotonation by another ammonia molecule yields the primary amine, 2-amino-N-(2,5-dimethoxyphenyl)propanamide. docbrown.infochemguide.co.uk However, the resulting primary amine is also nucleophilic and can react further with the starting bromo-compound, leading to the formation of secondary and tertiary amines, and even a quaternary ammonium salt. docbrown.infochemguide.co.uk To favor the formation of the primary amine, a large excess of ammonia is typically used. studymind.co.ukchemguide.co.uk The Gabriel synthesis, which utilizes the phthalimide (B116566) anion as a nitrogen nucleophile followed by hydrolysis, offers an alternative route to the primary amine while avoiding over-alkylation. libretexts.org

Azides : Sodium azide (B81097) is an effective nucleophile for introducing the azido (B1232118) group. The reaction involves the displacement of the bromide ion by the azide anion (N₃⁻) to yield 2-azido-N-(2,5-dimethoxyphenyl)propanamide. researchgate.netresearchgate.net This reaction is a valuable synthetic step, as the resulting azide can be further transformed, for example, through reduction to a primary amine or by cycloaddition reactions.

| Nucleophile | Product Structure | Product Name | General Conditions |

|---|---|---|---|

| Ammonia (NH₃) | 2-amino-N-(2,5-dimethoxyphenyl)propanamide | Excess ethanolic ammonia, heat, pressure. savemyexams.com | |

| Primary Amine (R'-NH₂) | N-substituted-2-amino-N-(2,5-dimethoxyphenyl)propanamide | Ethanolic solution, heat. chemguide.co.uk | |

| Sodium Azide (NaN₃) | 2-azido-N-(2,5-dimethoxyphenyl)propanamide | Solvent such as DMF or acetone. |

Oxygen nucleophiles, such as hydroxides, alkoxides, and phenoxides, can displace the bromide to form alcohols or ethers.

Hydroxide (B78521) : Reaction with an aqueous alkali like sodium hydroxide (NaOH) under heating leads to the hydrolysis of the bromine atom, substituting it with a hydroxyl group to form 2-hydroxy-N-(2,5-dimethoxyphenyl)propanamide. savemyexams.com Water can also act as a nucleophile, but the reaction is significantly slower. savemyexams.com

Alkoxides and Phenoxides : In a reaction analogous to the Williamson ether synthesis, alkoxides (RO⁻) or phenoxides (ArO⁻) can be used to synthesize the corresponding ethers. The alkoxide or phenoxide ion attacks the electrophilic carbon, displacing the bromide and forming a new carbon-oxygen bond. This pathway yields 2-alkoxy- or 2-phenoxy-N-(2,5-dimethoxyphenyl)propanamide derivatives.

Sulfur-based nucleophiles are generally potent and react efficiently with α-bromo amides.

Thiols and Thiolates : Thiols (R-SH) can react with this compound to form thioethers. The reaction often proceeds more efficiently in the presence of a weak base, such as triethylamine, which deprotonates the thiol to form the more nucleophilic thiolate anion (R-S⁻). nih.gov The thiolate then attacks the carbon atom, displacing the bromide and forming a 2-(alkylthio)- or 2-(arylthio)-N-(2,5-dimethoxyphenyl)propanamide. nih.gov This type of reaction is relevant in biological contexts where molecules containing α-halo carbonyl moieties are activated by cellular thiols like glutathione. nih.gov

| Nucleophile | Product Structure | Product Name | General Conditions |

|---|---|---|---|

| Hydroxide (OH⁻) | 2-hydroxy-N-(2,5-dimethoxyphenyl)propanamide | Aqueous alkali (e.g., NaOH), heat. savemyexams.com | |

| Alkoxide (R'-O⁻) | 2-alkoxy-N-(2,5-dimethoxyphenyl)propanamide | Reaction with corresponding alcohol in presence of a base. | |

| Thiolate (R'-S⁻) | 2-(alkylthio)-N-(2,5-dimethoxyphenyl)propanamide | Thiol and a weak base (e.g., triethylamine) in a solvent like DMF. nih.gov |

Reactions Involving the Amide Functional Group

The amide group itself presents opportunities for chemical modification, either through cleavage of the amide bond or through reactions at the amide nitrogen.

The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions. rsc.org

Acid-Catalyzed Hydrolysis : In the presence of a strong acid and water, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic. A subsequent attack by water leads to a tetrahedral intermediate which collapses to yield 2-bromopropanoic acid and 2,5-dimethoxyanilinium ion.

Base-Catalyzed Hydrolysis : Under basic conditions, a hydroxide ion directly attacks the amide's carbonyl carbon. uregina.ca This forms a tetrahedral intermediate that expels the 2,5-dimethoxyphenylamide anion, which is then protonated by the solvent to give 2,5-dimethoxyaniline (B66101) and the carboxylate salt of 2-bromopropanoic acid. uregina.ca Generally, amide hydrolysis requires forcing conditions such as elevated temperatures. uregina.ca

The hydrogen atom on the amide nitrogen is weakly acidic and can be removed by a strong base, converting the amide into a nucleophile that can react with electrophiles.

N-Alkylation : After deprotonation with a suitable base (e.g., sodium hydride or lithium hydride), the resulting amide anion can act as a nucleophile. nih.gov Reaction with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), results in the formation of an N-alkylated product, N-alkyl-2-bromo-N-(2,5-dimethoxyphenyl)propanamide. nih.govnih.gov

N-Acylation : The amide anion can also react with acylating agents like acyl chlorides or acid anhydrides. semanticscholar.org This reaction leads to the formation of an imide, a compound with two acyl groups attached to the same nitrogen atom. semanticscholar.org For example, reaction with benzoyl chloride in the presence of a base would yield N-benzoyl-2-bromo-N-(2,5-dimethoxyphenyl)propanamide. The use of an internal nucleophilic catalyst can facilitate this transformation under milder conditions. semanticscholar.org

| Reaction Type | Reagents | Product(s) | General Conditions |

|---|---|---|---|

| Hydrolysis (Acidic) | H₃O⁺, Heat | 2-bromopropanoic acid + 2,5-dimethoxyanilinium ion | Aqueous strong acid (e.g., HCl, H₂SO₄). |

| Hydrolysis (Basic) | OH⁻, H₂O, Heat | 2-bromopropanoate + 2,5-dimethoxyaniline | Aqueous strong base (e.g., NaOH). uregina.ca |

| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | N-alkyl-2-bromo-N-(2,5-dimethoxyphenyl)propanamide | Anhydrous solvent (e.g., THF, DMF). nih.gov |

| N-Acylation | 1. Base 2. Acyl Chloride (R'-COCl) | N-acyl-2-bromo-N-(2,5-dimethoxyphenyl)propanamide (an imide) | Base (e.g., DIPEA, pyridine) in an inert solvent. semanticscholar.org |

Reactions on the Dimethoxyphenyl Moiety

The 2,5-dimethoxyphenyl moiety of this compound is a key site for chemical modifications that can alter the compound's properties. The presence of two electron-donating methoxy (B1213986) groups significantly influences the reactivity of the aromatic ring, making it susceptible to various transformations.

Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Sulfonation)

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org In the case of the 2,5-dimethoxyphenyl group, the two methoxy (-OCH₃) substituents are strong activating groups and direct incoming electrophiles to the ortho and para positions relative to themselves. wikipedia.orgwikipedia.org The propanamide substituent, -NHCO(CHBrCH₃), is generally considered a deactivating group due to the electron-withdrawing nature of the adjacent carbonyl, directing electrophiles to the meta position.

The regiochemical outcome of an electrophilic substitution on the 2,5-dimethoxyphenyl ring is determined by the combined directing effects of these substituents. The powerful activating and ortho-, para-directing nature of the methoxy groups typically dominates. The available positions for substitution on the ring are C3, C4, and C6.

Position C6: This position is ortho to the C5-methoxy group and meta to the C2-methoxy and the C1-propanamide groups.

Position C4: This position is para to the C1-propanamide group, ortho to the C5-methoxy group, and meta to the C2-methoxy group.

Position C3: This position is ortho to the C2-methoxy group and meta to the C5-methoxy and C1-propanamide groups.

Given that methoxy groups are strong electron-donors, they increase the electron density of the aromatic ring, making it more nucleophilic and favoring interactions with electrophiles. researchgate.net The substitution is most likely to occur at the positions most activated by the methoxy groups, which are C3, C4, and C6. Steric hindrance from the bulky propanamide group at C1 may influence the distribution of isomers.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid. This reaction generates the nitronium ion (NO₂⁺), which acts as the electrophile. minia.edu.eg

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) and is commonly carried out using fuming sulfuric acid (oleum) or sulfur trioxide. numberanalytics.comwikipedia.org This reaction is reversible, which can be useful in synthetic strategies for protecting or directing substitutions on an aromatic system. wikipedia.org Studies on the sulfonation of related dimethoxybenzene compounds show that the position of substitution is heavily influenced by the directing effect of the methoxy groups. researchgate.netresearchgate.net

| Reaction Type | Typical Reagents | Potential Products (Regioisomers) | Directing Influence |

| Nitration | HNO₃ / H₂SO₄ | 2-bromo-N-(2,5-dimethoxy-4-nitrophenyl)propanamide2-bromo-N-(2,5-dimethoxy-6-nitrophenyl)propanamide2-bromo-N-(2,5-dimethoxy-3-nitrophenyl)propanamide | Methoxy groups are strongly activating and ortho, para-directing. Propanamide group is deactivating and meta-directing. |

| Sulfonation | H₂SO₄ / SO₃ | 4-(2-bromopropanamido)-2,5-dimethoxybenzenesulfonic acid6-(2-bromopropanamido)-2,5-dimethoxybenzenesulfonic acid3-(2-bromopropanamido)-2,5-dimethoxybenzenesulfonic acid | The sulfonic acid group is introduced at positions activated by the methoxy groups. researchgate.netresearchgate.net |

Demethylation and Functionalization of Methoxy Groups

The methoxy groups on the phenyl ring are susceptible to cleavage, a process known as demethylation or O-dealkylation. nih.gov This reaction converts the methoxy ethers into hydroxyl groups (phenols), which can then be used for further functionalization. Demethylation is a common transformation in both synthetic chemistry and drug metabolism. nih.govnih.gov

Various reagents can be employed to achieve demethylation, with Lewis acids being particularly common. For instance, aluminum chloride (AlCl₃) is a classic reagent used for cleaving aryl methyl ethers. google.com Other reagents include boron tribromide (BBr₃) and pyridinium (B92312) chloride. google.com The choice of reagent can sometimes allow for regioselective demethylation if the methoxy groups are in different chemical environments. google.com

Once the hydroxyl groups are exposed, they can undergo a variety of functionalization reactions:

Etherification: Reaction with alkyl halides or other electrophiles to form new ether linkages.

Esterification: Reaction with acyl chlorides or carboxylic anhydrides to form esters.

Phenolic Coupling: Oxidative coupling reactions can lead to the formation of biphenyl (B1667301) or polycyclic structures.

Metabolically, O-demethylation is often catalyzed by cytochrome P450 (CYP) enzymes in vivo. nih.govmdma.ch This process generally increases the hydrophilicity of the molecule. nih.gov

| Reaction Type | Common Reagents | Product Functional Group | Notes |

| Demethylation | BBr₃, AlCl₃, Pyridinium Chloride | Hydroxyl (-OH) | Converts methoxy groups to phenols, enabling further functionalization. google.com |

| Etherification | Alkyl Halide (e.g., R-Br) + Base | Ether (-OR) | Functionalization of the newly formed hydroxyl group. |

| Esterification | Acyl Chloride (e.g., R-COCl) + Base | Ester (-OCOR) | Another pathway for functionalizing the phenolic hydroxyl group. |

Cross-Coupling Reactions for Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura Coupling)

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds. nih.govtaylorandfrancis.com The Suzuki-Miyaura coupling, which typically employs a palladium catalyst, is one of the most widely used methods for this purpose. nih.govresearchgate.net It involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a base. youtube.com

In the context of this compound, there are two potential sites for cross-coupling:

The α-bromo position on the propanamide side chain: α-Haloamides can serve as electrophiles in cross-coupling reactions. Nickel-catalyzed Negishi cross-coupling of racemic α-bromo amides with organozinc reagents has been shown to be an effective method for creating α-chiral amides. nih.gov Palladium-catalyzed couplings with alkynyltrifluoroborates are also possible. nih.gov

The aromatic ring: While the parent compound does not have a halogen on the dimethoxyphenyl ring, a halogen could be introduced via electrophilic aromatic substitution (e.g., bromination or iodination). The resulting aryl halide could then participate in a Suzuki-Miyaura coupling to form a biaryl structure or introduce other carbon-based substituents. acs.orgrsc.org

The Suzuki-Miyaura reaction is valued for its mild reaction conditions and tolerance of a wide variety of functional groups. taylorandfrancis.comresearchgate.net The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron reagent, and reductive elimination to form the new C-C bond and regenerate the catalyst. youtube.com

| Reaction | Catalyst System | Coupling Partners | Bond Formed |

| Suzuki-Miyaura Coupling | Palladium Catalyst (e.g., Pd(PPh₃)₄) + Base | Aryl/Vinyl Boronic Acid + Aryl/Vinyl Halide | C(sp²)-C(sp²) |

| Negishi Coupling | Nickel or Palladium Catalyst | Organozinc Reagent + Organic Halide | C-C |

| Sonogashira Coupling | Palladium/Copper Catalyst | Terminal Alkyne + Organic Halide | C(sp)-C(sp²) or C(sp)-C(sp³) |

Mechanistic Investigations of Biological Interactions of 2 Bromo N 2,5 Dimethoxyphenyl Propanamide in Vitro & Preclinical Models

Enzyme Inhibition and Activation Mechanisms

There is a notable absence of direct research investigating the effects of 2-bromo-N-(2,5-dimethoxyphenyl)propanamide on specific enzyme systems. While propanamide derivatives, as a class, have been explored for various pharmacological activities, data on this specific compound is not available. ontosight.ai

Studies on Kinase Inhibition (e.g., Tyrosine Kinases, VEGFR-2)

No published studies were identified that specifically evaluate the inhibitory activity of this compound against tyrosine kinases or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The field of kinase inhibition is an active area of research for the development of therapeutic agents, with a focus on identifying molecules that can selectively modulate kinase activity. nih.gov However, the potential for this compound to act as a kinase inhibitor remains uninvestigated.

Characterization of Enzyme Modulation in Metabolic Pathways (e.g., α-glucosidase)

There are no specific studies detailing the modulatory effects of this compound on enzymes involved in metabolic pathways, such as α-glucosidase. Research into α-mannosidase inhibition has been conducted on N-arylalkyl derivatives of 1,4-imino-ᴅ-lyxitols, but this is a structurally distinct class of compounds. beilstein-journals.org The potential for this compound to influence metabolic enzyme activity has not been reported.

Inhibition of Bacterial Enzymes and Related Pathogen Targets

Specific investigations into the inhibitory effects of this compound on bacterial enzymes or other pathogen targets have not been documented in the available scientific literature. While some N-alkyl nitrobenzamides have been studied for their antimycobacterial properties, these compounds are structurally different. mdpi.com

Nuclease Inhibition Mechanisms

There is no available research on the interaction of this compound with nucleases or its potential mechanisms of nuclease inhibition.

Receptor Binding and Modulation

Specific data from receptor binding and modulation studies for this compound are not present in the current body of scientific literature.

Preclinical Pharmacological Profiling (Mechanistic Focus)

Pharmacokinetic and Pharmacodynamic Mechanisms in Preclinical Species

A comprehensive review of available scientific literature reveals a significant lack of published research on the pharmacokinetic and pharmacodynamic properties of the specific compound, this compound, in preclinical species. While research exists for structurally related phenethylamine (B48288) compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), direct data for this compound is not present in the current body of scientific publications.

Studies on analogous compounds can sometimes offer hypothetical insights, but without direct experimental data, any discussion on the absorption, distribution, metabolism, excretion, and the specific molecular and systemic mechanisms of action for this compound would be purely speculative. The addition of the propanamide group in place of an ethylamine (B1201723) chain significantly alters the chemical structure and, consequently, its likely interactions with biological systems.

Therefore, detailed research findings and data tables regarding the pharmacokinetic and pharmacodynamic profile of this compound in preclinical models cannot be provided at this time. Further in vitro and in vivo studies are required to elucidate these fundamental pharmacological parameters.

Structure Activity Relationship Sar Studies and Analog Design for 2 Bromo N 2,5 Dimethoxyphenyl Propanamide Derivatives

Impact of Bromine Atom Position and Identity on Biological Activity

The presence and position of a halogen atom on the acyl moiety can significantly influence the pharmacological profile of a compound. For N-arylpropanamides, the nature and location of the halogen are critical determinants of activity.

The position of the bromine atom on the propanamide chain is a key factor. While direct comparative studies on the 2-bromo versus 3-bromo isomers of N-(2,5-dimethoxyphenyl)propanamide are not extensively documented in publicly available literature, research on related structures, such as 3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide, confirms the synthesis and characterization of the 3-bromo analog. The biological implications of shifting the bromine from the alpha-carbon (position 2) to the beta-carbon (position 3) would likely alter the molecule's steric and electronic properties, which in turn could affect its interaction with biological targets.

Replacing bromine with other halogens, such as chlorine, is a common strategy in medicinal chemistry to fine-tune a compound's properties. The 2-chloro analog, 2-chloro-N-(2,5-dimethoxyphenyl)propanamide, is a known compound. chemrxiv.org Generally, the substitution of bromine with chlorine reduces the atomic size and alters the lipophilicity and electronegativity, which can lead to changes in biological activity. In a series of halogen-substituted flavonoids, it was observed that moving from fluorine to iodine resulted in good to excellent inhibitory properties against both Gram-positive and Gram-negative pathogens, suggesting that atomic size can be a determining factor in potency. nih.gov Similarly, in studies of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, the presence of a halogen on the N-phenyl ring was found to be important for antimicrobial activity. nih.govacs.org

Table 1: Comparison of Halogen Substituents and Positional Isomers in Related Amide Structures

| Compound/Analog Type | Key Structural Feature | Observed or Expected Impact on Activity | Reference |

|---|---|---|---|

| 2-Bromo vs. 3-Bromo Propanamide | Position of bromine on the alkyl chain | Altered steric and electronic properties affecting target binding | nih.gov |

| 2-Bromo vs. 2-Chloro Propanamide | Identity of the halogen at the alpha-position | Changes in lipophilicity, electronegativity, and atomic size influencing potency | chemrxiv.orgnih.gov |

Influence of Dimethoxyphenyl Ring Substitution Patterns

The arrangement of substituents on the phenyl ring is a critical factor in determining the biological activity of many classes of compounds. For N-(dimethoxyphenyl)propanamide derivatives, both the positions of the methoxy (B1213986) groups and the presence of other substituents play a significant role.

The substitution pattern of the methoxy groups on the phenyl ring can lead to positional isomers with distinct biological activities. While direct comparative biological studies between 2-bromo-N-(2,5-dimethoxyphenyl)propanamide and its 3,4-dimethoxy isomer are limited, research on related compounds highlights the importance of this structural feature. For instance, a study involving 2-bromo-N-((3,4-dimethoxyphenyl)methyl)propanamide, which features the 3,4-dimethoxy pattern, indicates that this substitution is explored in the synthesis of biologically active molecules. ontosight.ai

In the broader context of psychoactive phenethylamines, which share the dimethoxyphenyl moiety, the 2,5-dimethoxy substitution is a hallmark of many active compounds. nih.gov Studies on N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamines have underscored that different positional isomers can have varying psychoactive effects, making their differentiation a key analytical challenge. researchgate.netnih.gov This suggests that the spatial arrangement of the methoxy groups is crucial for receptor interaction and subsequent biological response. The 2,5- and 3,4-dimethoxy isomers would present different electronic distributions and steric profiles, which would likely lead to differential binding at a biological target.

The introduction of additional or different substituents on the phenyl ring of the 2,5-dimethoxyphenyl moiety can dramatically alter biological activity. Extensive research on 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines provides valuable insights that can be extrapolated to the N-(2,5-dimethoxyphenyl)propanamide scaffold.

A key finding from these studies is the significant impact of substitution at the 4-position of the 2,5-dimethoxyphenyl ring. The introduction of small lipophilic substituents, such as halogens (bromine, chlorine, iodine) or small alkyl groups (methyl, ethyl, propyl), at this position has been shown to increase the potency of these compounds as serotonin (B10506) 5-HT2 receptor agonists. nih.gov Conversely, bulky lipophilic substituents at the 4-position can lead to antagonist activity. nih.gov

Table 2: Effect of Substituents at the 4-Position of the 2,5-Dimethoxyphenyl Ring in Related Phenethylamine (B48288) Analogs

| 4-Position Substituent | Effect on Potency (Relative to Unsubstituted 2,5-DMA) | Reference |

|---|---|---|

| Methyl (DOM) | Increased potency by over an order of magnitude | nih.gov |

| Ethyl (DOET) | Potency similar to or greater than DOM | nih.gov |

| Propyl (DOPR) | Potency similar to or greater than DOM | nih.gov |

| Butyl (DOBU) | Decreased potency compared to DOPR | nih.gov |

| Bromine (DOB) | Increased potency | nih.gov |

| Iodine (DOI) | Increased potency | nih.gov |

These findings suggest that the 4-position is a critical point for modification and that small, lipophilic groups are generally favorable for agonistic activity in this class of compounds.

Modifications of the Propanamide Backbone

Alterations to the propanamide backbone, including the length of the alkyl chain and substitutions at the alpha-carbon, are fundamental strategies in analog design to explore the geometric and steric requirements of the biological target.

The length of the alkyl chain in the amide moiety can influence a compound's flexibility, lipophilicity, and ability to orient itself within a binding pocket. Shortening the propanamide to an acetamide (B32628) (two-carbon chain) or lengthening it to a butanamide (four-carbon chain) can have significant effects on biological activity.

The corresponding acetamide, N-(2,5-dimethoxyphenyl)acetamide, is a known compound. nih.govontosight.ai In studies of other classes of amides, the length of the N-alkyl side chain has been shown to significantly influence hydration dynamics and interactions with water, which can be critical for drug-receptor interactions. nih.gov Research on pyridinium-amide based ionic liquids has also demonstrated that thermal and physical properties are dependent on the alkyl chain length. ontosight.ai In a series of N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides, the butanamide backbone was a key feature of compounds with fungicidal activity. bldpharm.com This suggests that an optimal chain length often exists for a specific biological target.

Table 3: Impact of Alkyl Chain Variation in Amide-Containing Compounds

| Modification | Compound Series | Observation | Reference |

|---|---|---|---|

| Acetamide (C2) | N-(2,5-dimethoxyphenyl)acetamide | Known derivative; shorter, more rigid backbone | nih.govontosight.ai |

| Propanamide (C3) | This compound | Parent compound structure | - |

| Butanamide (C4) | N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides | Backbone present in compounds with fungicidal activity | bldpharm.com |

The alpha-carbon of the propanamide backbone is a key position for introducing substituents that can influence the compound's stereochemistry, steric profile, and electronic properties. The parent compound, this compound, already possesses a bromine atom at this position.

Comparative Analysis with Structurally Related Amides and Phenethylamines

The 2,5-dimethoxyphenyl moiety is a common scaffold in many psychoactive compounds, most notably the 2C series of phenethylamines. The SAR of these compounds, particularly their interaction with serotonin receptors like 5-HT2A and 5-HT2C, has been extensively documented. Understanding these relationships provides a foundation for predicting the SAR of N-(2,5-dimethoxyphenyl)propanamide derivatives.

A key point of comparison is the replacement of the ethylamine (B1201723) side chain in compounds like 2C-B (2-(4-bromo-2,5-dimethoxyphenyl)ethanamine) with an N-propanamide linkage. This substitution introduces several significant chemical changes that can dramatically alter the pharmacological profile. The amide bond, in comparison to the amine group in phenethylamines, introduces a planar, rigid unit with a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This can lead to different binding interactions with target receptors.

Furthermore, the propanamide scaffold introduces a chiral center at the 2-position of the propionyl group, especially when substituted, as in the case of this compound. This stereochemistry can play a critical role in receptor recognition and binding affinity, a factor not present in the achiral ethylamine side chain of 2C-B.

In the broader context of medicinal chemistry, the substitution of an amine with an amide is a common strategy to modify a compound's pharmacokinetic and pharmacodynamic properties. Amides are generally more resistant to metabolism than primary amines and can exhibit different solubility and membrane permeability characteristics.

The table below presents a comparative overview of key structural features and their known or inferred impact on activity for phenethylamine and propanamide derivatives.

| Feature | 2,5-Dimethoxyphenethylamines (e.g., 2C-B) | This compound Derivatives (Inferred) |

| Side Chain | Flexible ethylamine | More rigid propanamide with a chiral center |

| Key Functional Group | Primary amine (basic) | Amide (neutral, with H-bond donor/acceptor) |

| 4-Position Substituent | Small lipophilic groups (e.g., Br, I, CH₃) enhance 5-HT₂ receptor potency. | A similar trend is expected, where lipophilic groups at the 4-position could enhance binding affinity. |

| Methoxy Groups (2,5-positions) | Essential for high affinity at 5-HT₂ receptors. | Expected to be crucial for maintaining affinity for similar receptor targets. |

| Stereochemistry | Achiral side chain (unless modified) | The stereocenter at the 2-position of the propanamide will likely lead to enantiomers with different potencies and efficacies. |

Research on other N-phenylpropanamides has shown that modifications to the propanamide moiety can significantly affect biological activity. For instance, in a series of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide stereoisomers, the configuration at the chiral centers dramatically influenced analgesic potency and opioid receptor affinity, with some isomers being thousands of times more potent than morphine. nih.gov This highlights the critical role that stereochemistry, introduced by the propanamide group, can play.

Rational Design Principles for Modulating Selectivity and Potency

Based on the SAR of related phenethylamines and general medicinal chemistry principles, several rational design strategies can be proposed for modulating the selectivity and potency of this compound derivatives.

Emerging Research Directions and Future Perspectives for 2 Bromo N 2,5 Dimethoxyphenyl Propanamide

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of amides, including N-aryl amides like 2-bromo-N-(2,5-dimethoxyphenyl)propanamide, often involves the use of stoichiometric coupling reagents or the conversion of carboxylic acids to highly reactive acid chlorides. researchgate.net These methods can be inefficient in terms of atom economy and often generate significant amounts of chemical waste. researchgate.net A key future perspective lies in the development of greener and more sustainable synthetic routes.

Biocatalysis: Enzymatic catalysis is a promising green alternative for amide bond formation. uvm.edu Lipases and other hydrolases can be used in low-water systems to drive the reaction equilibrium towards amide synthesis. mdpi.com Specifically, enzymes like Candida antarctica lipase (B570770) B (CALB) have demonstrated high efficiency in catalyzing amidation reactions under mild conditions. uvm.edu Future research could focus on identifying or engineering an enzyme capable of efficiently coupling 2-bromopropanoic acid (or its ester) with 2,5-dimethoxyaniline (B66101). ATP-dependent amide bond synthetases, which can be paired with ATP recycling systems, also represent a powerful, albeit more complex, biocatalytic strategy. mdpi.comresearchgate.net

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scale-up. nih.gov For a molecule like this compound, a multi-step flow process could be designed. nih.gov This could involve, for example, the in-flow generation of a reactive intermediate from 2-bromopropanoic acid, followed immediately by its reaction with 2,5-dimethoxyaniline in a subsequent reactor coil. acs.org This approach can minimize the handling of hazardous intermediates and improve reaction yields and purity. nih.gov

Catalytic Direct Amidation: Another area of intense research is the direct catalytic amidation of carboxylic acids with amines, which avoids the need for stoichiometric activating agents. researchgate.net Boronic acid catalysts have been shown to be effective for this transformation, typically requiring azeotropic removal of water. researchgate.net The development of novel catalysts, such as reusable Brønsted acidic ionic liquids, that can function efficiently without the need for water removal presents a highly sustainable future direction for the synthesis of this and other halogenated amides. acs.org

Table 1: Comparison of Synthetic Methodologies for Amide Synthesis

| Methodology | Advantages | Challenges for this compound Synthesis |

|---|---|---|

| Traditional Coupling | Well-established, versatile | Poor atom economy, waste generation, harsh reagents |

| Biocatalysis | High selectivity, mild conditions, green | Enzyme discovery/engineering, substrate specificity, cost |

| Flow Chemistry | Improved safety and control, scalable | High initial investment, process optimization required |

| Catalytic Direct Amidation | High atom economy, reduced waste | Catalyst development, substrate scope, reaction conditions |

Application of Advanced Analytical Techniques for Complex Biological Systems

Understanding the fate of this compound in a biological system—its absorption, distribution, metabolism, and excretion (ADME)—is crucial for any potential therapeutic application. Future research will necessitate the use of advanced analytical techniques to detect and quantify the parent compound and its metabolites in complex matrices like plasma, urine, and tissues.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity. A future direction would be the development and validation of a robust LC-MS/MS method for this compound. researchgate.net The presence of the bromine atom provides a distinct isotopic signature (79Br and 81Br in an approximate 1:1 ratio), which is invaluable for confirming the identity of the parent compound and its bromine-containing metabolites. nih.gov Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) could be explored, with multiple reaction monitoring (MRM) used for quantification. researchgate.net

High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS/MS): For tracking the bromine atom specifically, HPLC-ICP-MS/MS is a powerful, though less common, technique. nih.govnih.gov It offers element-selective detection with high sensitivity, allowing for the creation of a "bromatogram" that shows all bromine-containing species. nih.gov This can be a powerful tool in metabolic profiling to ensure no significant metabolites are overlooked, complementing traditional LC-MS/MS. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS techniques are excellent for detection and quantification, NMR is unparalleled for definitive structure elucidation of metabolites. High-field NMR will be essential for characterizing the exact structure of metabolic products. A key feature of amide NMR spectra is the restricted rotation around the C-N bond, which can lead to the appearance of distinct signals for different conformers. mst.dkresearchgate.net Advanced NMR experiments will be necessary to fully assign the structure and determine the conformational dynamics of the molecule and its metabolites in solution.

Table 2: Advanced Analytical Techniques for Future Studies

| Technique | Application | Key Information Provided |

|---|---|---|

| LC-MS/MS | Quantification in plasma/urine | Pharmacokinetic parameters (Cmax, Tmax, AUC) |

| HPLC-ICP-MS/MS | Metabolite profiling | Total bromine-containing species |

| High-Field NMR | Structure elucidation | Definitive structure of metabolites, conformational analysis |

| GC-MS | Analysis of volatile metabolites | Identification of smaller, volatile breakdown products |

Integrated Computational and Experimental Approaches for Mechanistic Elucidation

To fully understand the potential biological activity of this compound, an integrated approach combining computational modeling with experimental validation is essential. This synergy can accelerate the discovery process by predicting properties and mechanisms, thereby guiding laboratory experiments.

Density Functional Theory (DFT): DFT calculations can provide deep insights into the molecule's electronic structure and chemical reactivity. bohrium.com Future studies should employ DFT to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation(s) of the molecule. acs.org

Calculate Spectroscopic Properties: Predict IR and NMR spectra to aid in experimental characterization. researchgate.net

Analyze Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) indicates the molecule's kinetic stability and chemical reactivity. acs.org

Map Molecular Electrostatic Potential (MEP): The MEP surface identifies electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack and intermolecular interactions like hydrogen bonding. nih.gov

Molecular Docking and Dynamics: Molecular docking is a computational technique used to predict how a molecule (ligand) binds to the active site of a receptor (e.g., a protein). mst.dk For this compound, docking studies could be used to screen a wide range of potential biological targets to generate hypotheses about its mechanism of action. acs.org Following docking, molecular dynamics (MD) simulations can be run to assess the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the binding interaction. This computational screening can prioritize experimental testing, saving time and resources. bohrium.com

This integrated workflow, where computational predictions are tested and refined by experimental data (and vice-versa), will be critical for elucidating the structure-activity relationships (SAR) and mechanism of action of this halogenated amide. acs.orgeurekaselect.com

Exploration of Novel Biological Targets and Therapeutic Areas

The structural motifs within this compound suggest several avenues for exploring its therapeutic potential. Halogen atoms are frequently incorporated into drugs to modulate their metabolic stability, lipophilicity, and binding affinity. mdpi.comacs.org The bromine atom, in particular, can participate in halogen bonding, a directional non-covalent interaction that can enhance ligand-protein binding. researchgate.net

Serotonin (B10506) Receptors: The 2,5-dimethoxyphenyl moiety is a key pharmacophore in a class of compounds that act on serotonin (5-HT) receptors. nih.gov For example, compounds like 2C-B (2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine) are potent agonists at the 5-HT2A and 5-HT2C receptors. nih.gov It is plausible that this compound could also interact with these or other serotonin receptors. Future research should involve screening the compound against a panel of 5-HT receptors to determine its binding affinity and functional activity (agonist, antagonist, or modulator). Such findings could point towards applications in neurology or psychiatry.

Enzyme Inhibition: The propanamide structure is present in various enzyme inhibitors. nih.gov For instance, certain propanamide-sulfonamide conjugates have been explored as dual inhibitors of urease and cyclooxygenase-2 (COX-2), suggesting potential anti-inflammatory or anti-ulcer applications. nih.gov The electrophilic nature of the carbon atom bearing the bromine suggests that this compound could act as an irreversible or covalent inhibitor of enzymes with a nucleophilic residue (like cysteine or serine) in their active site. Future directions would involve broad enzymatic screening to identify potential targets.

Anticancer and Antimicrobial Potential: Many halogenated natural and synthetic compounds exhibit potent anticancer and antimicrobial activities. nih.gov The exploration of this compound in these therapeutic areas is a logical next step. High-throughput screening against panels of cancer cell lines and pathogenic microbes could quickly identify any promising activity, which could then be followed up with more detailed mechanistic studies.

Challenges and Opportunities in the Academic Investigation of Halogenated Amides

The academic investigation of halogenated amides like this compound presents both unique challenges and significant opportunities.

Challenges:

Synthetic Accessibility: The synthesis of amides can be challenging due to the low reactivity of the amide bond itself, often requiring harsh conditions or expensive reagents. nih.gov Developing selective and sustainable methods for their synthesis remains a key hurdle. researchgate.net

Metabolic Stability and Toxicity: The metabolism of brominated compounds can sometimes lead to the formation of reactive or toxic metabolites. nih.gov A thorough investigation of the metabolic pathways and toxicological profile is essential but can be resource-intensive. Understanding the potential for debromination or the formation of reactive intermediates is a critical challenge. researchgate.net

Chemical Reactivity: The α-bromo group makes the compound susceptible to nucleophilic substitution, which could lead to instability in certain biological environments or during formulation. This reactivity could be a liability or an opportunity (e.g., for covalent targeting), but it must be carefully characterized.

Opportunities:

Halogen Bonding in Drug Design: There is a growing appreciation for the role of halogen bonding in molecular recognition and ligand design. acs.org The bromine atom in this compound provides an excellent opportunity to systematically study and exploit this interaction to achieve high affinity and selectivity for biological targets. researchgate.net

Novel Chemical Space: Halogenated amides represent a vast and relatively underexplored area of chemical space. Systematic investigation of compounds like this one can lead to the discovery of novel biological activities and first-in-class therapeutic agents. researchgate.net

Tool Compound Development: Even if the compound itself does not become a drug, it could serve as a valuable research tool. Its potential reactivity could be harnessed to develop chemical probes for identifying and studying the function of novel biological targets through activity-based protein profiling.

Q & A

Q. How do solvent polarity and proticity influence the compound’s stability in long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.